(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a 2H-chromene backbone substituted with an imino group at position 2 (linked to a 4-chlorophenyl ring) and a carboxamide group at position 3 (attached to a 2-methylphenyl ring). The Z-configuration of the imino group and the substitution patterns on the phenyl rings influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-6-2-4-8-20(15)26-22(27)19-14-16-7-3-5-9-21(16)28-23(19)25-18-12-10-17(24)11-13-18/h2-14H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPZVNIPMAENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a chromene core, characterized by a fused benzopyran structure, with substituents that enhance its biological activity. The presence of the chlorophenyl and methylphenyl groups contributes to its lipophilicity and potential interactions with various biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of chromene derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that this compound may exhibit similar properties due to structural analogies.
- Case Study : A study on N-phenyl coumarin-3-carboxamides revealed that derivatives showed IC50 values ranging from 0.39 to 4.85 μM against HeLa and HepG2 cell lines, respectively . While specific data for the chlorophenyl derivative is limited, the structural similarities suggest potential efficacy.
Antimicrobial Activity
Chromene derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial enzymes or cell membranes.
- Research Findings : A related study highlighted that certain chromene derivatives exhibited MIC values as low as 1 µg/mL against Helicobacter pylori, indicating strong antibacterial activity . The potential for this compound to act similarly warrants further investigation.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways, leading to various biological effects.
- Gene Expression Regulation : The compound might influence gene expression related to cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| (2Z)-2-[(4-bromophenyl)imino]-N-(methylphenyl)-2H-chromene-3-carboxamide | 0.75 | Not reported |
| (2Z)-2-[(4-fluorophenyl)imino]-N-(methylphenyl)-2H-chromene-3-carboxamide | 0.39 | 1 |
| (2Z)-2-[(4-chlorophenyl)imino]-N-(methylphenyl)-2H-chromene-3-carboxamide | TBD | TBD |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparison
Crystallographic and Spectral Data
- Spectroscopic Trends: IR and NMR data from and suggest that imino (C=N) and carboxamide (C=O) groups produce characteristic peaks at ~1660 cm⁻¹ and ~160–170 ppm (¹³C NMR), respectively. Substituents like bromine or methoxy alter these signals marginally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
